Diazaborine is a unique chemical compound characterized by its five-membered ring structure containing two nitrogen atoms and a boron atom. This compound has gained interest in the fields of organic chemistry and medicinal chemistry due to its distinctive properties and potential applications. The diazaborine ring can be synthesized through various methods, including cyclocondensation reactions involving substituted thiophenes, pyrroles, or furans with boron tribromide . The presence of the boron atom in its structure imparts unique reactivity patterns, particularly in bioorthogonal chemistry, where it can participate in selective reactions without interfering with biological systems .
Diazaborines exhibit interesting reactivity, particularly with reactive oxygen species. For instance, they react slowly with hydrogen peroxide but rapidly with peroxynitrite in aqueous solutions . This differential reactivity can be harnessed for specific applications in biological systems, such as sensing reactive oxygen species. Additionally, diazaborines can undergo transformations to form semicarbazone conjugates, which rearrange into stable diazaborine structures . This property is particularly valuable for developing fluorescent probes that can track specific biological markers.
Research indicates that diazaborines possess notable biological activities, including antibacterial properties. Studies have shown that certain derivatives of diazaborines exhibit significant antibacterial effects against various pathogens . Furthermore, their ability to selectively react with reactive species makes them promising candidates for developing therapeutic agents aimed at oxidative stress-related diseases.
The synthesis of diazaborines typically involves cyclocondensation reactions. Common methods include:
These methods allow for the efficient synthesis of various diazaborine derivatives, which can be tailored for specific applications.
Diazaborines have diverse applications across several fields:
Interaction studies involving diazaborines focus on their reactivity with various biological molecules and reactive species. These studies reveal that diazaborines react preferentially with peroxynitrite over hydrogen peroxide, suggesting their utility in sensing applications where selective detection of oxidative stress markers is crucial . Furthermore, their interactions with proteins and nucleic acids are being explored to understand their potential therapeutic roles better.
Several compounds share structural or functional similarities with diazaborine. Here are some notable examples:
Compound Name | Structure/Properties | Unique Features |
---|---|---|
Boronic Acids | Contain a boron atom bonded to an organic group | Widely used in Suzuki coupling reactions |
Azoles | Five-membered rings containing nitrogen | Diverse biological activities; less specific than diazaborines |
1,2-Diazoles | Similar nitrogen-containing heterocycles | Often used in pharmaceuticals; different reactivity patterns |
Boron-Containing Fluorophores | Fluorescent compounds incorporating boron | Enhanced photophysical properties compared to traditional fluorophores |
Diazaborine's uniqueness lies in its specific reactivity patterns and its ability to form stable structures under physiological conditions, making it particularly valuable in both synthetic and biological contexts.
Diazaborine is classified as an organonitrogen heterocyclic compound with a boron-containing aromatic core. Its systematic IUPAC name is 1-hydroxy-2-(4-methylphenyl)sulfonyl-2,3,1-benzodiazaborinine . The molecular formula is C₁₄H₁₃BN₂O₃S, with a molecular weight of 300.14 g/mol . Key identifiers include:
Diazaborine derivatives are characterized by a six-membered heterocyclic ring containing boron, nitrogen, and carbon atoms. Substituents such as sulfonyl groups enhance stability and biological activity .
The chemistry of diazaborines emerged in the mid-20th century, with early studies focusing on their structural analogs to benzene and borazine . Key milestones include:
The diazaborine core consists of a benzene ring fused to a boron-nitrogen heterocycle (Figure 1). Key features include:
X-ray crystallography confirms the planar structure of diazaborines, with B–N bond lengths of 1.42–1.58 Å, indicative of partial double-bond character .
Diazaborines hold importance in multiple domains:
Diazaborines exhibit unique electronic features due to boron’s empty p-orbital:
Diazaborines are synthesized via one-pot reactions between 2-carbonyl phenylboronic acids and hydrazines (Table 1) :
Starting Materials | Conditions | Yield | Reference |
---|---|---|---|
2-Formylphenylboronic acid + Hydrazine | H₂O, RT, 1 hr | 96% | |
Thienylboronic acid + Tosylhydrazine | EtOH, reflux, 2 hr | 82% |
The benzodiazaborine ring system represents a fundamental heterocyclic framework characterized by the incorporation of both boron and nitrogen atoms within a fused aromatic structure [1]. The basic diazaborine structure features a chemical formula of C₃BN₂H₅, which resembles a benzene ring except that three carbons are replaced by two nitrogen atoms and one boron atom, respectively [1]. This arrangement creates a six-membered heterocycle that exhibits properties intermediate between benzene and borazine [1].
The 2,3,1-benzodiazaborine ring system constitutes the most extensively studied variant, where the boron atom occupies position 1, with nitrogen atoms at positions 2 and 3 [4] [8]. This configuration results in a planar heterocyclic structure that maintains aromatic character while introducing unique electronic properties derived from the heteroatomic substitution [4]. The benzodiazaborine framework demonstrates remarkable stability in both solution and solid state, existing predominantly in planar structural form in protic solutions [36].
Computational studies have revealed that aryl-substituted benzodiazaborine derivatives exhibit a more pronounced degree of aromaticity compared to their parent hemiboronic acid counterparts [12]. This enhanced aromaticity contributes to the structural stability and unique chemical behavior observed in these heterocyclic systems [12].
The heteroatomic arrangement within diazaborine structures involves specific positioning of boron and nitrogen atoms that fundamentally influences their chemical and physical properties [4] [17]. In the 2,3,1-benzodiazaborine system, the boron atom typically adopts a trigonal planar geometry when unsubstituted, transitioning to tetrahedral coordination upon forming covalent bonds with nucleophiles [4] [7].
The nitrogen atoms within the diazaborine framework exhibit distinct electronic environments, with one nitrogen (N₃) functioning as an imine nitrogen and demonstrating basic character, while the other nitrogen (N₂) participates in the heterocyclic conjugation [36]. This arrangement creates a unique electronic distribution that enables the formation of hydrogen-bonding patterns reminiscent of natural nucleic acid bases [36].
Crystallographic analysis has revealed that the boron-nitrogen bond lengths in neutral diazaborine compounds typically range from 1.421 to 1.445 Angstroms, indicating partial double bond character [38]. The heteroatomic arrangement also influences the molecular planarity, with the diazaborine ring system maintaining coplanarity that is essential for maintaining aromatic character [38].
The 1-hydroxy-benzo-2,3,1-diazaborine derivatives represent a significant class of diazaborine compounds characterized by the presence of a hydroxyl group attached to the boron atom [8] [9]. These compounds are synthesized through the reaction of 2-formylphenylboronic acid with various hydrazine derivatives, followed by cyclization reactions [8] [15].
The hydroxyl group at the boron center imparts distinctive chemical properties to these derivatives, including enhanced stability and unique reactivity patterns [8]. The boron-hydroxyl functionality exhibits predominantly Brønsted acidic character while retaining Lewis acidic capability, creating a versatile reactive site [36]. This dual acidic nature enables these compounds to participate in various chemical transformations and molecular recognition processes [36].
Structural studies have demonstrated that 1-hydroxy-benzo-2,3,1-diazaborines maintain planar conformations in both solution and solid state, contrasting with their 2,4,1-isomeric counterparts [36]. The hydroxyl substituent at the boron atom facilitates intermolecular hydrogen bonding interactions, leading to extended supramolecular assemblies in the solid state [36].
The 2,3,1-diazaborine framework accommodates a wide range of substituents, particularly at the nitrogen-2 position, enabling systematic modification of chemical and biological properties [8] [9] [10]. Common substituent patterns include organosulfonyl groups, with particular emphasis on alkylsulfonyl and arylsulfonyl derivatives [9] [10].
Alkylsulfonyl-substituted diazaborines, particularly those bearing propylsulfonyl groups, demonstrate enhanced biological activity compared to their shorter-chain analogs [29]. The length of the organosulfonyl side chain significantly influences the overall molecular properties, with propylsulfonyl derivatives showing optimal activity profiles [29]. Arylsulfonyl substituents, including toluenesulfonyl and other aromatic sulfonyl groups, provide additional structural diversity and modulate the electronic properties of the heterocyclic core [11].
Fused ring systems represent an important class of diazaborine derivatives where the core heterocycle is integrated with additional aromatic or heteroaromatic rings [28] [29] [30]. The benzo-fused diazaborines constitute the most common variant, where the diazaborine ring shares two carbon atoms with a benzene ring, creating an extended conjugated system [28].
Thieno-fused diazaborine systems have attracted particular attention due to their enhanced biological activity compared to other fused variants [29]. These compounds feature a thiophene ring fused to the diazaborine core, resulting in structures with significantly stronger antibacterial properties than their benzo-, furo-, or pyrrolo-fused counterparts [29]. The sulfur atom in the thiophene ring provides additional electronic interactions that contribute to the enhanced biological performance [29].
Furo-fused diazaborines represent another important class where a furan ring is integrated with the diazaborine framework [30]. These derivatives have been prepared through specialized synthetic protocols involving ethyl 2-(2-methoxy-2-oxoethyl)-3-furancarboxylate precursors [30]. The oxygen heteroatom in the furan ring influences the overall electronic distribution and provides unique reactivity patterns [30].
Naphtho-fused diazaborine systems, such as 2,3-dihydro-1H-naphtho[1,8-de]-1,3,2-diazaborines, represent extended aromatic systems with molecular weights around 274-323 grams per mole depending on substitution patterns [5] [35]. These polycyclic systems exhibit enhanced structural rigidity and modified electronic properties compared to simpler benzo-fused analogs [5].
11B NMR spectroscopy serves as a fundamental characterization tool for diazaborine compounds, providing crucial insights into the electronic environment and coordination state of the boron atom [16] [17] [19]. The 11B nucleus, with a natural abundance of 80.4% and nuclear spin of 5/2, offers superior receptivity compared to the 10B isotope for routine NMR investigations [17].
Chemical shift values in 11B NMR spectra of diazaborine compounds typically range from -10 to +40 parts per million, depending on the substitution pattern and coordination environment [17] [38]. Neutral diazaborine derivatives with three-coordinate boron atoms generally exhibit downfield chemical shifts in the range of +30 to +40 parts per million, while four-coordinate boron centers appear significantly upfield, often between -10 and +5 parts per million [17] [38].
The transformation of diazaborine compounds from neutral to anionic forms results in dramatic upfield shifts of the 11B resonances [38]. For example, the conversion of neutral aryl-substituted diazaborines to their corresponding lithium salts causes chemical shift changes of approximately 40 parts per million, with the anionic species resonating around -3 to -5 parts per million [38]. This dramatic shift reflects the change in boron coordination from trigonal planar to tetrahedral geometry upon deprotonation [38].
Infrared spectroscopy provides valuable structural information for diazaborine compounds, particularly regarding the nature of bonding and functional group identification [16] [17] [18]. The IR spectra of diazaborine derivatives exhibit characteristic absorption bands that reflect the unique heterocyclic structure and substitution patterns [17].
The boron-hydroxyl stretching vibration in 1-hydroxy-diazaborine derivatives typically appears as a broad absorption in the region of 3200-3400 wavenumbers, consistent with hydrogen-bonded hydroxyl groups [17]. The nitrogen-nitrogen double bond character within the diazaborine ring manifests as absorption bands in the 1500-1600 wavenumber region, similar to other azo-containing compounds [23].
Sulfonyl-substituted diazaborines display characteristic SO₂ stretching vibrations with asymmetric and symmetric modes appearing around 1350 and 1150 wavenumbers, respectively [17]. The aromatic carbon-carbon stretching vibrations of the fused benzene ring contribute to the spectral complexity in the 1400-1600 wavenumber region [17]. Carbonyl-containing derivatives exhibit strong absorption bands around 1650-1700 wavenumbers, depending on the specific carbonyl environment [17].
X-ray crystallographic studies have provided definitive structural information for numerous diazaborine derivatives, confirming their planar heterocyclic geometry and revealing important intermolecular interactions [36] [22]. Single crystal diffraction analyses demonstrate that 2,3,1-benzodiazaborines maintain planar conformations in the solid state, with minimal deviation from coplanarity [36].
Crystallographic data for 1-hydroxy-2,3,1-benzodiazaborine derivatives reveal boron-nitrogen bond lengths ranging from 1.421 to 1.582 Angstroms, depending on the coordination state and substitution pattern [36] [38]. The planarity of the heterocyclic system is evidenced by dihedral angles typically less than 25 degrees for the diazaborine ring torsion [38].
Hydrogen bonding patterns observed in crystal structures of diazaborine compounds demonstrate significant similarities to natural nucleic acid base motifs [36]. The hydroxyl group at the boron center and the imine nitrogen create complementary hydrogen bonding sites that facilitate intermolecular association [36]. These structural features contribute to the formation of extended hydrogen-bonded networks in the solid state [36].
The crystal structures also reveal important geometric parameters, including the coplanarity between the diazaborine ring and fused aromatic systems [38]. The nitrogen-nitrogen-carbon-carbon dihedral angles typically range from 5 to 67 degrees, depending on the specific substitution pattern and crystal packing forces [38].
Diazaborine compounds exhibit remarkable stability under various conditions, with significant variations depending on their specific structural features and substitution patterns [24] [25] [26]. The kinetic stability of diazaborine derivatives has been demonstrated through extended storage studies, where certain compounds remain intact for months when stored as solids exposed to air and moisture [38] [24].
The formation of diazaborine products through condensation reactions proceeds rapidly, with reaction kinetics often reaching completion within ten minutes under physiological conditions [24]. Kinetic studies have revealed that the diazaborine formation process is essentially irreversible once formed, contributing to their overall stability profile [24]. The stability of these compounds contrasts markedly with related boronic acid conjugates, which often undergo hydrolysis under similar conditions [24].
Temperature stability varies among different diazaborine derivatives, with aryl-substituted compounds generally demonstrating greater thermal stability than their alkyl counterparts [38]. Some diazaborine compounds remain stable in neutral buffer solutions for extended periods, showing no detectable degradation over three-day observation periods at room temperature [24]. The incorporation of electron-withdrawing groups typically enhances thermal stability, while electron-donating substituents may increase susceptibility to degradation [40].
Chemical reactivity patterns of diazaborines are characterized by their ability to form covalent bonds with nucleophiles, particularly hydroxyl-containing molecules [7] [25]. The boron center serves as an electrophilic site capable of coordinating with various nucleophiles, leading to the formation of tetrahedral boron complexes [7]. This reactivity is particularly important in biological systems where diazaborines can form covalent adducts with cofactors such as nicotinamide adenine dinucleotide [25].
The molecular weights of diazaborine compounds vary considerably depending on their structural complexity and substitution patterns [2] [11] [26] [35]. Simple diazaborine derivatives typically exhibit molecular weights in the range of 150-200 grams per mole, while more complex fused ring systems and heavily substituted analogs can reach molecular weights exceeding 300 grams per mole [2] [11] [35].
Compound Type | Molecular Weight Range (g/mol) | Example Compounds |
---|---|---|
Simple Diazaborines | 150-200 | Basic heterocyclic core structures [1] |
Sulfonyl Derivatives | 250-350 | Toluenesulfonyl-benzodiazaborine (300.14) [11] [26] |
Fused Ring Systems | 270-330 | Naphtho-diazaborines (274-323) [5] [35] |
Brominated Derivatives | 320-330 | Bromophenyl-naphtho-diazaborines (323.00) [35] |
Solubility characteristics of diazaborine compounds depend significantly on their substitution patterns and the presence of polar functional groups [26] [27] [41]. Most diazaborine derivatives demonstrate limited water solubility but show enhanced solubility in organic solvents such as methanol, chloroform, and dimethyl sulfoxide [2] [26]. The presence of sulfonyl groups generally improves solubility in polar protic solvents [26].
Storage requirements for diazaborine compounds typically involve low-temperature conditions, with recommended storage temperatures ranging from -20°C to -80°C depending on the specific derivative [26] [27]. These compounds often require protection from moisture and light to maintain their structural integrity over extended periods [41]. The hygroscopic nature of some diazaborine derivatives necessitates storage under inert atmospheric conditions to prevent degradation [2] [26].
The earliest synthetic approaches to diazaborine compounds were established in the 1980s, building upon fundamental organoborate chemistry principles. The classical methodologies primarily relied on condensation reactions between substituted boronic acids and hydrazine derivatives under controlled conditions [1] [2] [3].
The most widely employed classical approach involves the direct condensation of 2-carbonylphenylboronic acids with hydrazines in aqueous media. This method, originally developed by Dewar and Snyder, demonstrates remarkable efficiency with reactions proceeding to completion within minutes to hours at room temperature [4]. The reaction mechanism proceeds through initial imine formation followed by intramolecular cyclization, driven by the stabilization provided by boron-nitrogen coordination.
A particularly significant classical route utilizes 2-formylphenylboronic acid (2-FPBA) as the electrophilic partner. When combined with phenylhydrazine derivatives in neutral buffer conditions, this approach yields diazaborine products with excellent efficiency (90-95% yields) and remarkably fast kinetics, with complete conversion observed in less than five minutes [1] [5]. However, the poor stability and cytotoxicity of phenylhydrazine limit the practical applications of this specific variant.
The tribromoborane-mediated synthesis represents another classical approach, particularly valuable for preparing 1,2,3-diazaborine derivatives. This method involves treating sulfonyl hydrazones of aromatic aldehydes or ketones with tribromoborane in the presence of ferric chloride catalyst [2]. While this approach provides access to diverse substitution patterns, the reaction conditions require inert atmosphere handling and typically result in moderate yields (45-75%).
Classical metalation-borylation-cyclization sequences have also been employed for diazaborine synthesis. This multi-step approach begins with lithium-halogen exchange on ortho-substituted aromatic bromides, followed by trapping with trialkyl borates and subsequent cyclization with arylsulfonyl hydrazines [6]. Although this method requires cryogenic conditions and extended reaction times, it provides excellent regiocontrol and access to complex substitution patterns.
Contemporary diazaborine synthesis has evolved significantly, emphasizing operational simplicity, atom economy, and environmental compatibility. Modern methodologies focus on reducing synthetic complexity while maintaining high yields and functional group tolerance [5] [7].
The development of single-step aqueous synthesis represents a major advancement in diazaborine preparation. This approach eliminates the need for chromatographic purification by exploiting the inherent stability and crystallization properties of diazaborine products [1] [5]. By carefully controlling reaction stoichiometry and pH, researchers achieve yields of 90-96% with minimal workup requirements, making this method highly suitable for large-scale applications.
Ring-opening BN-isostere strategies have emerged as powerful tools for accessing diverse 1,2-azaborine structures. The methodology developed by Liu and coworkers employs cyclopropyl imines as key intermediates, which undergo boron-mediated ring-opening followed by electrocyclization [8]. This approach demonstrates broad substrate scope and tolerates various functional groups, providing access to multisubstituted diazaborine derivatives under mild conditions with yields ranging from 70-95%.
Microwave-assisted synthesis has revolutionized diazaborine preparation by dramatically reducing reaction times while improving yields. The application of microwave irradiation in the presence of para-toluenesulfonic acid catalyst enables efficient heterocycle formation with enhanced energy efficiency [9]. This methodology proves particularly valuable for preparing ferrocenyl-functionalized derivatives and other specialized structures that require elevated temperatures.
One-pot multicomponent reactions have gained prominence for their atom-economical approach to diazaborine synthesis. These reactions combine boronic acids, aldehydes, and hydrazines in a single vessel, eliminating isolation of intermediate compounds and simplifying purification procedures [10]. The approach typically achieves yields of 65-85% while minimizing waste generation and reducing overall synthetic complexity.
Template-directed synthesis represents the cutting edge of modern diazaborine methodology. This approach employs pyridine-containing templates to direct regioselective functionalization, enabling access to previously challenging substitution patterns [11]. The high regioselectivity achieved through template direction (typically 70-88% yields) makes this method particularly valuable for preparing complex molecular architectures.
The emergence of diazaborine formation as a bioorthogonal reaction has transformed the field, providing rapid and selective conjugation methods compatible with biological systems. This chemistry leverages the unique reactivity of α-nucleophiles with ortho-carbonylphenylboronic acids to form stable heterocyclic products under physiological conditions [4] [12] [13].
The reaction between α-nucleophiles and 2-carbonylphenylboronic acids proceeds through a well-defined mechanism involving initial nucleophilic attack, followed by cyclization and dehydration. The choice of α-nucleophile significantly influences reaction kinetics, product stability, and biocompatibility [4].
Semicarbazide has emerged as the optimal α-nucleophile for bioorthogonal applications due to its exceptional stability in biological media and rapid reaction kinetics. Unlike phenylhydrazine, which suffers from poor stability and cytotoxicity, semicarbazide remains stable in neutral buffer for weeks and exhibits rate constants exceeding 10³ M⁻¹s⁻¹ when reacting with both 2-FPBA and 2-APBA [4] [12]. The resulting diazaborine products demonstrate remarkable stability, surviving boiling in acidic or basic conditions.
Thiosemicarbazide represents another valuable α-nucleophile, though with somewhat reduced efficiency compared to semicarbazide. This reagent provides access to sulfur-containing diazaborine derivatives while maintaining good biocompatibility and moderate reaction rates (~600 M⁻¹s⁻¹) [4]. The presence of sulfur introduces additional hydrogen bonding opportunities, potentially enhancing protein interactions.
The mechanism of α-nucleophile addition proceeds through formation of a semicarbazone intermediate, which rapidly rearranges to the thermodynamically favored diazaborine structure. The boronic acid moiety serves as both Lewis acid catalyst and structural component, dramatically accelerating the reaction compared to conventional hydrazone formation [4] [12].
The reaction mechanism of sulfonyl diazaborine formation has been elucidated through extensive density functional theory calculations. These studies demonstrate that sulfonyl hydrazides facilitate diazaborine formation through the most stable hydrazone intermediate and lowest energy transition state compared to other biocompatible α-nucleophiles [13] [14]. The electron-withdrawing nature of the sulfonyl group stabilizes the transition state while enhancing the Lewis basicity of the nitrogen center.
Kinetic studies reveal that sulfonyl diazaborine formation proceeds with rate constants exceeding 10³ M⁻¹s⁻¹ at micromolar concentrations, maintaining comparable efficacy even in complex biological milieu [13]. The reaction demonstrates remarkable selectivity, proceeding efficiently in the presence of competing nucleophiles typically found in cellular environments.
The resulting sulfonyl diazaborine products exhibit exceptional stability under physiological conditions, with half-lives measured in days to weeks. This stability, combined with the quantitative nature of the reaction, makes sulfonyl diazaborine chemistry ideal for pretargeted imaging and therapeutic applications [13] [15].
The development of fluorogenic diazaborine compounds has opened new avenues for biological imaging and sensing applications. These specialized derivatives exploit the electronic properties of the diazaborine heterocycle to generate significant fluorescence enhancement upon formation [16] [17] [18].
The most successful fluorogenic systems employ coumarin derivatives functionalized with 2-acetylphenylboronic acid motifs. When these designed coumarins react with semicarbazide, the resulting diazaborine products exhibit dramatically enhanced fluorescence compared to the starting materials [16]. The mechanism of fluorescence enhancement involves restriction of molecular rotation and formation of extended conjugated systems upon cyclization.
Peroxynitrite Probe-1 (PNP-1) represents a breakthrough in fluorogenic diazaborine technology, providing selective detection of peroxynitrite over hydrogen peroxide in living cells [17] [18]. This probe features a diazaborine-based reaction motif that undergoes specific oxidation by peroxynitrite, triggering fluorescence enhancement while remaining unreactive toward other reactive oxygen species.
The synthesis of fluorogenic diazaborines typically involves multi-step sequences beginning with coumarin or related fluorophore synthesis, followed by installation of the 2-acetylphenylboronic acid reactive group [16]. Yields for these transformations range from 75-90%, with the final conjugation step proceeding rapidly under physiological conditions.
Ferrocene-functionalized diazaborines represent a unique class of organometallic heterocycles combining the redox properties of ferrocene with the Lewis acidic character of diazaborines. These compounds find applications in catalysis, materials science, and electrochemical sensing [19] [20] [21].
The synthesis of ferrocene-functionalized diazaborines typically employs palladium-catalyzed cross-coupling reactions to install ferrocene units onto preformed diazaborine scaffolds. The Buchwald-Hartwig amination has proven particularly effective for introducing ferrocene substituents at various positions around the diazaborine ring system [20]. These reactions proceed under mild conditions with good functional group tolerance, typically achieving yields of 65-85%.
Alternative synthetic approaches involve the direct coupling of ferrocenyl-substituted boronic acids with hydrazine derivatives. This strategy proves particularly valuable for preparing derivatives where the ferrocene unit is directly attached to the boron center, creating unique electronic interactions between the organometallic fragment and the heterocyclic core [21].
The resulting ferrocene-diazaborine conjugates exhibit distinct redox properties compared to their individual components. Cyclic voltammetry studies reveal that the diazaborine moiety influences the ferrocene oxidation potential, while the ferrocene unit affects the Lewis acidity of the boron center [20]. These electronic interactions make ferrocene-functionalized diazaborines valuable as switchable Lewis acid catalysts and redox-responsive materials.